2-Amino-4-(tert-butoxy)butanamide
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Overview
Description
2-Amino-4-(tert-butoxy)butanamide is an organic compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . This compound is characterized by the presence of an amino group, a tert-butoxy group, and a butanamide backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butoxy)butanamide typically involves the reaction of tert-butyl 4-aminobutanoate with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and high purity of the compound. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(tert-butoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used. The reactions are performed under controlled temperature and pressure.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
2-Amino-4-(tert-butoxy)butanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of 2-Amino-4-(tert-butoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The tert-butoxy group may enhance the compound’s stability and bioavailability, while the amino group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(tert-butyl)butanamide: Similar structure but lacks the tert-butoxy group.
4-Amino-2-(tert-butoxy)butanamide: Similar structure but with different positioning of functional groups.
2-Amino-4-(tert-butoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
2-Amino-4-(tert-butoxy)butanamide is unique due to the presence of both an amino group and a tert-butoxy group, which confer distinct chemical and biological properties. The tert-butoxy group enhances the compound’s lipophilicity and stability, while the amino group allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C8H18N2O2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-amino-4-[(2-methylpropan-2-yl)oxy]butanamide |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H2,10,11) |
InChI Key |
TYXKUVVGPVHRMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCC(C(=O)N)N |
Origin of Product |
United States |
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